molecular formula C8H10O3 B1293543 3-Hydroxy-4-methoxybenzyl alcohol CAS No. 4383-06-6

3-Hydroxy-4-methoxybenzyl alcohol

Cat. No. B1293543
CAS RN: 4383-06-6
M. Wt: 154.16 g/mol
InChI Key: WHKRHBLAJFYZKF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzyl alcohol is a chemical compound that is structurally related to various benzyl alcohol derivatives. It is characterized by the presence of hydroxy and methoxy functional groups attached to a benzyl alcohol framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a series of 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols were synthesized as potential bronchodilators, indicating the versatility of the hydroxybenzyl alcohol structure in medicinal chemistry . Additionally, the synthesis of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids demonstrates the utility of methoxybenzyl alcohols in organic synthesis . The synthesis of (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide further exemplifies the reactivity of hydroxy-4-methoxybenzyl derivatives in forming Schiff bases with potential biological activity10.

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-methoxybenzyl alcohol derivatives has been characterized using various spectroscopic techniques. For example, the isolation of 3-O-(4′-Hydroxybenzyl)-β-sitosterol and related compounds from Gastrodia elata provided insights into the structural diversity of hydroxybenzyl alcohol derivatives . The crystal structure analysis of 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one revealed the presence of conformational disorder, highlighting the complexity of such molecules .

Chemical Reactions Analysis

The reactivity of hydroxybenzyl alcohols in chemical reactions has been demonstrated in several studies. The Brønsted acid-catalyzed [4+3] cycloaddition of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines showcases the potential of these compounds to form seven-membered heterocyclic scaffolds . The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that methoxybenzyl alcohols can serve as protecting groups that are selectively removable under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-4-methoxybenzyl alcohol and its derivatives can be inferred from related compounds. For instance, the study of the −OH-induced shift from carbon to oxygen acidity in the side-chain deprotonation of methoxybenzyl alcohol radical cations in aqueous solution provides insights into the acid-base properties of these compounds . The identification of 4-hydroxybenzyl alcohol as a metabolite in the biosynthesis of thiamine in Escherichia coli suggests that such compounds may have biological relevance and specific metabolic roles .

Scientific Research Applications

Antioxidant Properties and Polymer Applications

3-Hydroxy-4-methoxybenzyl alcohol, as a structural analog to vanillyl alcohol, demonstrates potential in enhancing the antioxidant properties of polymers. A study on Kraft lignin, treated under acidic conditions, found that the presence of vanillyl alcohol increased antioxidant properties in polypropylene, suggesting similar potential for 3-hydroxy-4-methoxybenzyl alcohol in polymer applications (Pouteau et al., 2005).

Organic Synthesis and Protecting Groups

In organic synthesis, protecting groups like methoxybenzyl groups play a crucial role. The 3-hydroxy-4-methoxybenzyl alcohol is related to these groups. Studies have shown that different methoxybenzyl protecting groups have varying reactivities and can be selectively removed under certain conditions, highlighting the importance of understanding the properties of related compounds like 3-hydroxy-4-methoxybenzyl alcohol (Nakajima et al., 1988).

Potential Anti-Asthmatic Activity

Research indicates that compounds structurally similar to 3-hydroxy-4-methoxybenzyl alcohol, such as 4-hydroxy-3-methoxybenzyl alcohol, exhibit significant anti-asthmatic activity. This is evidenced by their ability to inhibit specific airway resistance and reduce inflammatory markers in a study on guinea pigs, suggesting possible therapeutic applications for related compounds (Jang, Lee, & Kim, 2010).

Photocatalysis in Organic Reactions

The compound's structural analogs have been studied in photocatalytic reactions, indicating potential applications in the field of green chemistry. For example, the photocatalytic oxidation of aromatic alcohols like 4-methoxybenzyl alcohol to their corresponding aldehydes using TiO2 photocatalysts has been investigated, suggesting similar photocatalytic applications for 3-hydroxy-4-methoxybenzyl alcohol (Yurdakal & Augugliaro, 2012).

Safety And Hazards

The safety data sheet for 3-Hydroxy-4-methoxybenzyl alcohol recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also advises using personal protective equipment and ensuring adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

5-(hydroxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKRHBLAJFYZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195949
Record name 3-Hydroxy-4-methoxybenzyl alcohol
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxybenzyl alcohol

CAS RN

4383-06-6
Record name Isovanillyl alcohol
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Record name 3-Hydroxy-4-methoxybenzyl alcohol
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Record name 4383-06-6
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Record name 3-Hydroxy-4-methoxybenzyl alcohol
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Record name 3-hydroxy-4-methoxybenzyl alcohol
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Synthesis routes and methods

Procedure details

121.1 mg (0.50 mmol) of 3-benzyloxy-4-methoxybenzaldehyde (7), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 74.0 mg (0.31 mmol) of 3-benzyloxy-4-methoxybenzyl alcohol (8) and 6.9 mg (0.05 mmol) of 3-hydroxy-4-methoxybenzyl alcohol (9). The yields were 61% and 9%, respectively. The reaction is expressed by the following scheme. 23.7 mg (0.10 mmol) of unreacted 3-benzyloxy-4-methoxybenzaldehyde (7) was recovered.
Quantity
121.1 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
大和正利, 橋垣國子, 本田悦子, 佐藤浩一… - Chemical and …, 1977 - jlc.jst.go.jp
… 3-Hydroxy-4-methoxybenzyl Benzoate (7) To a solution of 3-hydroxy-4-methoxybenzyl alcohol (8.0 g), dry dimethylformamide (DMF) (10 ml), and dry pyridine (10 m1), benzoyl chloride (…
Number of citations: 2 jlc.jst.go.jp
CSA Antunes, M Bietti, M Salamone… - Journal of Photochemistry …, 2004 - Elsevier
… The reactivity of 3,4-dimethoxybenzyl alcohol (2) was also compared with that of the corresponding phenolic alcohols 3-hydroxy-4-methoxybenzyl alcohol (3) and 4-hydroxy-3-…
Number of citations: 50 www.sciencedirect.com
M YAMATO, K HASHIGAKI, E HONDA… - Chemical and …, 1977 - jstage.jst.go.jp
… 3-Hydroxy-4-methoxybenzyl Benzoate (7) To a solution of 3-hydroxy-4-methoxybenzyl alcohol (8.0 g), dry dimethylformamide (DMF) (10 ml), and dry pyridine (10 m1), benzoyl chloride (…
Number of citations: 27 www.jstage.jst.go.jp
Y Huang, Y Yang, X Wang, X Yuan, N Pi… - Chemical Engineering …, 2018 - Elsevier
… compounds, like 3-hydroxy-4-methoxybenzyl alcohol (II) and 3,5… the previously mentioned 3-hydroxy-4-methoxybenzyl alcohol (II… When 3-hydroxy-4-methoxybenzyl alcohol (II) suffers an …
Number of citations: 36 www.sciencedirect.com
F GUILLÉN, AT MARTÍNEZ… - European Journal of …, 1992 - Wiley Online Library
The production in a 5‐1 fermenter of the extracellular enzymes laccase and aryl‐alcohol oxidase by the fungus Pleurotus eryngii was studied. The latter enzyme has been purified 50‐…
Number of citations: 283 febs.onlinelibrary.wiley.com
PCK Wickramasinghe, JP Munafo Jr - Journal of agricultural and …, 2020 - ACS Publications
Employing isotope incubation studies, the biosynthetic pathway leading to a series of benzylic derivatives was elucidated in the fermentation broth of the edible mushroom Ischnoderma …
Number of citations: 7 pubs.acs.org
C Richard, F Bosquet, JF Pilichowski - Journal of Photochemistry and …, 1997 - Elsevier
… 3-hydroxy4-methoxybenzyl alcohol (HMBA), HBA and 4-methoxybenzaldehyde (MBZ) were identified by comparing their HPLC retention times (see Fig. 1 ) and UV spectra with those of …
Number of citations: 92 www.sciencedirect.com
J Zhang, Y Chen, MA Brook - ACS Sustainable Chemistry & …, 2014 - ACS Publications
… This was clearly observed in the reduction of 3-hydroxy-4-methoxybenzyl alcohol (… the model multifunctional compound 3-hydroxy-4-methoxybenzyl alcohol. Staged reductions were …
Number of citations: 79 pubs.acs.org
K Forest - 2004 - library-archives.canada.ca
The photochemistry of several model plant derived compounds has been studied in aqueous solution. The purpose of this study was to investigate the reactions of catechin as a model …
Number of citations: 2 library-archives.canada.ca
DN Buchanan, JG Thoene - Journal of Liquid Chromatography, 1981 - Taylor & Francis
The profiling of urinary organic acids is an important aspect of the diagnosis of inborn metabolic disorders. The carboxylic acids of interest may contain additional functional moities such …
Number of citations: 17 www.tandfonline.com

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